methyl 4-methoxy-3-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate
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Description
Methyl 4-methoxy-3-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.09364285 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-methoxy-3-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methoxy group and a benzothiadiazin moiety, which may contribute to its biological effects. The structure can be represented as follows:
- Molecular Formula : C16H16N2O4S
- Molecular Weight : 336.37 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzothiadiazine derivatives revealed their effectiveness against various bacterial strains, suggesting that the compound may possess similar activity.
Antioxidant Properties
Antioxidant activity is crucial for combating oxidative stress-related diseases. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative damage. The presence of methoxy groups in the structure may enhance this activity by stabilizing reactive intermediates.
Anticancer Potential
Several derivatives of benzothiadiazine have demonstrated anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with key signaling pathways.
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antimicrobial | 25 | |
Compound B | Antioxidant | 30 | |
Compound C | Anticancer (Breast) | 15 | |
Methyl Derivative | Anticancer (Lung) | 20 | Current Research |
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation or metabolism.
- Modulation of Signaling Pathways : It could affect pathways such as MAPK or PI3K/Akt that are critical for cell survival and growth.
- Induction of Apoptosis : By promoting apoptotic pathways, the compound may lead to cancer cell death.
Properties
IUPAC Name |
methyl 4-methoxy-3-[(6-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-4-7-17-15(8-12)20(11-19-26(17,22)23)10-14-9-13(18(21)25-3)5-6-16(14)24-2/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMUDQJQPRHMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=CN2CC3=C(C=CC(=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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